molecular formula C17H11N3OS B1308798 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile

3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile

Cat. No.: B1308798
M. Wt: 305.4 g/mol
InChI Key: QHUSPNBUBPADOG-UHFFFAOYSA-N
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Description

3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidinyloxy group, a phenyl ring, and a thienyl group connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile typically involves a multi-step process:

    Formation of the Pyrimidinyloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate phenol under basic conditions to form the pyrimidinyloxy group.

    Coupling with Phenyl and Thienyl Groups: The pyrimidinyloxy intermediate is then coupled with a phenyl derivative and a thienyl derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Formation of the Propenenitrile Linkage: The final step involves the formation of the propenenitrile linkage through a Knoevenagel condensation reaction, where the aldehyde group of the phenyl derivative reacts with the active methylene group of the thienyl derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as amines or alkanes.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The pyrimidinyloxy group can form hydrogen bonds with biological macromolecules, while the phenyl and thienyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[3-(2-pyridinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-furyl)-2-propenenitrile: Similar structure but with a furan ring instead of a thienyl ring.

    (E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-butenenitrile: Similar structure but with a butenenitrile linkage instead of a propenenitrile linkage.

Uniqueness

The uniqueness of 3-(3-Pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrimidinyloxy and thienyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

3-(3-pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C17H11N3OS/c18-12-14(16-6-2-9-22-16)10-13-4-1-5-15(11-13)21-17-19-7-3-8-20-17/h1-11H

InChI Key

QHUSPNBUBPADOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=CS3

Origin of Product

United States

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